Danofloxacin - 112398-08-0

Danofloxacin

Catalog Number: EVT-264426
CAS Number: 112398-08-0
Molecular Formula: C19H20FN3O3
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Danofloxacin is a synthetic fluoroquinolone antimicrobial drug developed specifically for veterinary use. [] It belongs to the third generation of fluoroquinolones, characterized by a broader spectrum of activity compared to earlier generations. [, ] Danofloxacin exhibits excellent activity against a wide range of Gram-negative and some Gram-positive bacteria, Mycoplasma, and intracellular pathogens. [, ]

Future Directions
  • Optimizing dosage regimens: Further research is needed to refine dosage regimens for different animal species and disease conditions, maximizing therapeutic efficacy while minimizing the risk of resistance development. [, ]
  • Understanding resistance mechanisms: Continued investigation into the mechanisms of danofloxacin resistance is crucial for developing strategies to mitigate resistance emergence and preserve its clinical utility. [, ]
  • Exploring novel drug delivery systems: Investigating innovative drug delivery systems, such as long-acting formulations or targeted delivery approaches, could improve the efficacy and duration of action of danofloxacin. []
  • Evaluating the impact on gut microbiota: Assessing the long-term effects of danofloxacin on the gut microbiota and resistome of treated animals is important for understanding potential implications for animal health and food safety. []
  • Developing new analytical methods: Continued development of sensitive and specific analytical techniques for danofloxacin detection in various matrices is essential for monitoring drug residues, ensuring food safety, and supporting pharmacokinetic studies. []
Source and Classification

Danofloxacin is classified as a small molecule antibiotic and is approved for use in veterinary applications. It is particularly noted for its efficacy against pathogens such as Staphylococcus aureus and other Gram-negative bacteria. The chemical formula for danofloxacin is C19H20FN3O3C_{19}H_{20}FN_{3}O_{3}, with a molecular weight of approximately 357.385 g/mol .

Synthesis Analysis

The synthesis of danofloxacin involves several key steps that incorporate specific chemical reactions to yield the final product. One notable method for synthesizing danofloxacin includes the formation of its side chain, which has been extensively studied.

Key Steps in Synthesis

  1. Formation of Key Intermediates: The synthesis typically begins with the preparation of intermediates such as 2-methyl-2,5-diazabicyclo[2.2.1]heptane, which serves as a side chain.
  2. Reactions Involved: The process may involve various reactions including nucleophilic substitutions and cyclization to construct the quinolone core structure.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are often employed to isolate danofloxacin in a pure form.

The specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .

Molecular Structure Analysis

Danofloxacin features a complex molecular structure characterized by a bicyclic core that is typical of fluoroquinolones.

Structural Details

  • Core Structure: The molecule consists of a quinolone ring system fused with a piperazine ring.
  • Functional Groups: Key functional groups include:
    • A fluorine atom at the C-6 position.
    • A carboxylic acid group contributing to its solubility and biological activity.

The three-dimensional structure can be visualized using computational chemistry software, revealing its spatial arrangement and potential interaction sites with bacterial enzymes .

Chemical Reactions Analysis

Danofloxacin undergoes various chemical reactions during its application and metabolism within organisms.

Key Reactions

  1. Inhibition of DNA Gyrase: Danofloxacin primarily acts by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.
  2. Formation of Active Metabolites: In vivo, danofloxacin may be metabolized into active metabolites that retain antibacterial activity.
  3. Resistance Mechanisms: Certain bacteria may develop resistance through mutations in target enzymes or by efflux mechanisms that decrease drug concentration within the cell.

The understanding of these reactions is vital for developing strategies to combat antibiotic resistance .

Mechanism of Action

The mechanism of action of danofloxacin revolves around its interaction with bacterial topoisomerase II (DNA gyrase) and topoisomerase IV.

Detailed Mechanism

  • DNA Binding: Danofloxacin binds to the DNA-enzyme complex formed during DNA replication.
  • Inhibition of Supercoiling: This binding prevents the relaxation of supercoiled DNA necessary for replication, effectively halting bacterial growth.
  • Selective Toxicity: The drug exhibits selective toxicity towards bacterial cells due to differences in gyrase structure between prokaryotes and eukaryotes, minimizing effects on mammalian cells .
Physical and Chemical Properties Analysis

Danofloxacin possesses distinct physical and chemical properties that influence its efficacy and application.

Applications

Danofloxacin's primary application lies within veterinary medicine as an antibacterial agent.

Application Areas

  1. Poultry Industry: It is widely used in poultry farming to prevent and treat respiratory infections caused by bacteria.
  2. Livestock Management: Utilized in other livestock species to manage bacterial infections effectively.
  3. Research Applications: Danofloxacin serves as a model compound in pharmacokinetic studies aimed at developing new formulations or understanding resistance mechanisms.

Its role in improving animal health directly correlates with enhanced productivity in agricultural practices .

Introduction to Danofloxacin

Historical Development and Classification of Fluoroquinolones

The evolution of fluoroquinolones began with nalidixic acid (first-generation) in the 1960s, which exhibited limited gram-negative activity. Second-generation fluorination produced ciprofloxacin and enrofloxacin, broadening the spectrum to include some gram-positive pathogens. Danofloxacin emerged in the 1990s as part of the third-generation fluoroquinolones characterized by:

  • Veterinary-specific design: Engineered for optimal pharmacokinetics in livestock species
  • Enhanced gram-positive coverage: Improved activity against Mannheimia and Pasteurella species compared to earlier generations
  • Structural optimization: The C-7 ring substituent (pyrrolidine) enhances bacterial DNA gyrase binding affinity [1] [9]

This classification positions danofloxacin among specialized veterinary fluoroquinolones distinct from human-use counterparts, reflecting species-specific metabolic considerations and resistance management needs in agricultural settings [8].

Chemical Structure and Physicochemical Properties of Danofloxacin

Danofloxacin (C~19~H~20~FN~3~O~3~) features a 6-fluoro-7-pyrrolidinyl quinolone core structure that confers both antimicrobial potency and distinctive physicochemical behaviors:

Molecular characteristics:

  • Chemical name: 1-Cyclopropyl-6-fluoro-7-(3-pyrrolidinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
  • Molecular weight: 357.38 g/mol
  • Mesylate salt formulation (C~20~H~24~FN~3~O~6~S) enhances water solubility for injectable solutions [5] [7]

Table 1: Physicochemical Properties of Danofloxacin

PropertyValueBiological Significance
Water solubility3.3 mg/mL (mesylate salt)Enables subcutaneous formulation
Partition coefficient (log P)2.1 (pH 7.4)Moderate tissue penetration
pKa~1~ (carboxylic acid)5.9Influences ionization in biological systems
pKa~2~ (amine)9.4Affects membrane permeability
Protein binding40-50% in cattleImpacts active drug concentration

The amphoteric nature (dual pKa values) facilitates tissue penetration across physiological pH gradients, particularly accumulating in respiratory tissues where concentrations exceed plasma levels by 2-5 fold. This property underpins its efficacy against bovine respiratory pathogens [4]. X-ray diffraction studies reveal a planar quinolone nucleus essential for intercalation into DNA gyrase, while the cyclopropyl group at N-1 enhances gram-negative activity. The fluorine atom at C-6 increases gyrase affinity approximately 10-fold compared to non-fluorinated analogs [4] [8].

Approved Veterinary Applications and Regulatory Status

Danofloxacin received initial FDA approval in 2002 (NADA 141-207) as Advocin® Injectable Solution for specific indications:

Table 2: Regulatory Approvals for Danofloxacin

RegionApproved IndicationsTarget PathogensAdministration Route
United States (FDA)Bovine respiratory disease (BRD) treatment and controlMannheimia haemolytica, Pasteurella multocidaSubcutaneous injection
European UnionBRD treatment; poultry respiratory infectionsM. haemolytica, E. coliInjectable, oral solutions
Additional marketsSwine respiratory diseaseActinobacillus pleuropneumoniaeWater-soluble formulations

The FDA label specifically indicates:

  • Therapeutic use: Treatment of BRD associated with specified pathogens
  • Metaphylactic use: Control of BRD in cattle at high risk of developing disease
  • Formulation restriction: 180 mg/mL danofloxacin as mesylate salt for subcutaneous administration only [3] [10]

A significant label expansion occurred in 2014 when Zoetis received supplemental approval (NADA 141-207) for metaphylactic control of BRD in beef cattle at high risk, reflecting demonstrated field efficacy under controlled conditions. Regulatory approvals universally prohibit extra-label use in food animals and enforce a 4-day slaughter withdrawal period in cattle to ensure residue clearance [3] [10].

Global Usage Patterns in Livestock Production Systems

Danofloxacin distribution varies significantly by region and livestock sector, reflecting differing regulatory frameworks and disease prevalence:

  • North American markets: Primarily used in feedlot cattle (85% of consumption) for BRD management, with approximately 23% of high-risk cattle receiving metaphylactic treatment. Injectable formulations dominate (95% market share) [6]
  • European Union: More restricted use, with emphasis on poultry (65% of consumption) for E. coli and Mycoplasma control. Water-soluble powders represent 40% of formulations [6] [8]
  • Asia-Pacific: Emerging growth region (projected 11.2% CAGR 2025-2031) driven by intensive swine and poultry production. China accounts for 68% of regional consumption [6]

Table 3: Global Danofloxacin Market Trends (2024-2031 Projection)

ParameterCurrent Status (2024)Projected TrendKey Drivers
Market value$XX million$XX million by 2031 (CAGR XX%)Rising BRD prevalence in feedlots
Formulation ratio75% injectable : 25% soluble70% : 30% by 2031Shift toward water medication in poultry
Regional consumptionNorth America 45%, Europe 30%, Asia 20%Asia-Pacific to reach 28% by 2031Expansion of intensive livestock operations
Resistance concerns35.4% in C. jejuni from feedlotsIncreasing monitoring programsImplementation of antimicrobial stewardship

Consumption patterns increasingly reflect antimicrobial stewardship initiatives, with danofloxacin classified as "Critically Important" by the WHO. Recent studies indicate concerning fluoroquinolone resistance rates in cattle-derived Campylobacter jejuni (35.4%) and C. coli (74.4%) isolated from U.S. feedlots, driving recommendations for more targeted use [1] [6]. The global market is responding through development of combination therapies and novel delivery systems aimed at optimizing efficacy while minimizing resistance selection pressure. These include sustained-release formulations and targeted nanoparticle delivery systems currently in preclinical development [6].

Properties

CAS Number

112398-08-0

Product Name

Danofloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H20FN3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1

InChI Key

QMLVECGLEOSESV-RYUDHWBXSA-N

SMILES

C[NH+]1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F

Synonyms

Advocid
Advocin
danofloxacin
danofloxacin mesylate

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.